3-ethoxy-1-ethyl-1H-pyrazole-4-carboxylic acid

Description

Chemical Structure and Nomenclature

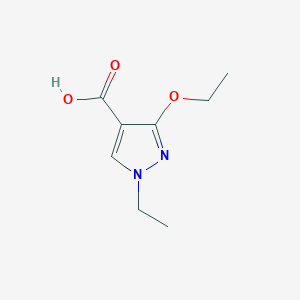

This compound exhibits a complex molecular architecture characterized by several distinct structural components that collectively define its chemical identity and reactivity profile. The compound's molecular formula C₁₀H₁₄N₂O₃ reflects a molecular weight of approximately 199.22 grams per mole, establishing it as a mid-sized organic molecule with specific structural characteristics. The pyrazole ring system forms the central core of the molecule, consisting of a five-membered heterocyclic structure containing two nitrogen atoms positioned adjacent to each other within the ring framework.

The nomenclature of this compound follows systematic chemical naming conventions established by the International Union of Pure and Applied Chemistry. The term "3-ethoxy" indicates the presence of an ethoxy functional group (-OCH₂CH₃) attached to the third carbon position of the pyrazole ring. The "1-ethyl" designation specifies that an ethyl group (-CH₂CH₃) is bonded to the first nitrogen atom of the pyrazole ring system. The "1H-pyrazole" portion identifies the core heterocyclic structure, while "4-carboxylic acid" denotes the presence of a carboxyl functional group (-COOH) at the fourth position of the ring.

| Structural Component | Position | Chemical Group | Molecular Contribution |

|---|---|---|---|

| Core Ring | Central | 1H-pyrazole | C₃H₂N₂ |

| Ethyl Substituent | Position 1 | -CH₂CH₃ | C₂H₅ |

| Ethoxy Substituent | Position 3 | -OCH₂CH₃ | C₂H₅O |

| Carboxylic Acid | Position 4 | -COOH | CO₂H |

The International Chemical Identifier string provides a unique computational representation of the molecular structure, enabling precise identification and database searching capabilities for research purposes. This systematic approach to nomenclature ensures accurate communication among researchers and facilitates the compound's integration into chemical databases and literature.

Historical Development in Heterocyclic Chemistry

The development of pyrazole derivatives, including this compound, represents a significant evolution in heterocyclic chemistry that traces its origins to fundamental discoveries in organic synthesis methodology. The pyrazole nucleus has undergone extensive modifications since the first syntheses described by Knorr, with various access routes experiencing numerous modifications and improvements over time. These evolutionary changes in synthetic approaches have enabled the development of diversely substituted pyrazoles bearing aromatic and heteroaromatic groups, which possess numerous biological activities that make them particularly interesting for pharmaceutical and agricultural applications.

The historical progression of pyrazole chemistry demonstrates three primary synthetic methodologies that have shaped the field's development. Cyclocondensation reactions involving hydrazine and similar derivatives with carbonyl systems represent the foundational approach that established early pyrazole synthesis protocols. Dipolar cycloaddition reactions emerged as a subsequent development, providing alternative pathways for pyrazole ring formation with different regioselectivity patterns and functional group tolerance. Multicomponent reactions represent the most recent advancement in pyrazole synthesis, offering efficient one-pot procedures that combine multiple starting materials to generate complex pyrazole derivatives in single reaction steps.

The specific development of carboxylic acid-substituted pyrazoles, such as this compound, reflects advances in regioselective synthesis techniques that allow precise placement of functional groups at specific ring positions. These developments have been driven by the recognition that pyrazole derivatives exhibit preferential reactivity patterns, with electrophilic substitution reactions occurring preferentially at position 4 and nucleophilic attacks favoring positions 3 and 5 of the ring system. This understanding of reactivity patterns has enabled chemists to design synthetic strategies that efficiently introduce multiple substituents with high regioselectivity.

Position Within Pyrazole Derivative Classifications

This compound occupies a distinctive position within the broader classification system of pyrazole derivatives, representing a specific subset of heterocyclic compounds characterized by both structural complexity and functional diversity. The compound belongs to the primary classification of heterocyclic compounds due to its nitrogen-containing ring structure, while simultaneously fitting into the carboxylic acid category because of the presence of the carboxyl functional group. This dual classification reflects the compound's potential for participating in multiple types of chemical reactions and biological interactions.

Within the pyrazole derivative family, several important classes have emerged as particularly significant for pharmaceutical and agricultural applications. Substituted pyrazoles represent the broadest category, encompassing compounds with various substituents attached to the core ring system. Pyrazolines constitute another important class, characterized by a saturated bond within the five-membered ring structure. Pyrazolones form a distinct group featuring a ketone functionality integrated into the ring system, while pyrazolopyridines represent fused ring systems combining pyrazole and pyridine moieties.

The specific positioning of this compound within these classifications places it among the substituted pyrazoles with multiple functional group modifications. The presence of both ethoxy and ethyl substituents, combined with the carboxylic acid functionality, creates a compound with unique chemical properties that distinguish it from simpler pyrazole derivatives. This structural complexity provides multiple sites for chemical modification and potential biological interaction, making it valuable for drug development and synthetic chemistry applications.

The compound's classification as a carboxylic acid pyrazole places it among compounds with significant synthetic utility, as the carboxylic acid group provides a versatile handle for further chemical modifications through standard organic transformations. This functional group enables the formation of esters, amides, and other derivatives that can modulate the compound's physical properties and biological activities. The strategic placement of the carboxylic acid at position 4 of the pyrazole ring, combined with the ethoxy group at position 3 and ethyl group at position 1, creates a unique substitution pattern that influences both the compound's reactivity profile and its potential applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

3-ethoxy-1-ethylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-3-10-5-6(8(11)12)7(9-10)13-4-2/h5H,3-4H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJIMLYCXLYWHPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-1-ethyl-1H-pyrazole-4-carboxylic acid typically involves the condensation of ethyl hydrazinecarboxylate with ethyl acetoacetate, followed by cyclization and subsequent esterification. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol .

Industrial Production Methods: In industrial settings, the production of this compound may involve a one-pot synthesis method, which streamlines the process by combining multiple reaction steps into a single procedure. This method enhances efficiency and reduces production costs .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

3-Ethoxy-1-ethyl-1H-pyrazole-4-carboxylic acid serves as a key intermediate in synthesizing more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties.

Biology

The compound is extensively studied for its biological activities, including:

- Antibacterial Activity : Research indicates significant antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : In vitro studies show that it can reduce pro-inflammatory cytokine production, suggesting potential use in treating inflammatory diseases.

Medicine

In medicinal chemistry, this compound is explored for therapeutic applications:

- Anticancer Properties : Studies have demonstrated its ability to induce apoptosis in cancer cell lines.

- Pain Management : It is being evaluated for its potential as an analgesic agent.

Industry

In industrial applications, this compound is utilized in:

- Agrochemicals : As an intermediate in the synthesis of fungicides and herbicides, enhancing crop protection.

- Material Science : Used in developing novel polymers and coatings that exhibit improved durability.

Comparative Data Table

| Property | This compound | Standard Drug (e.g., Dexamethasone) |

|---|---|---|

| Antimicrobial Activity | Effective against E. coli, S. aureus | Varies by specific antibiotic |

| Anti-inflammatory Activity | Reduces TNF-α by up to 85% | Reduces TNF-α by 76% |

| Anticancer Activity | Induces apoptosis in cancer cell lines | Varies by cancer type |

Anti-inflammatory Effects

A study demonstrated that a series of pyrazole derivatives, including this compound, significantly reduced edema compared to standard anti-inflammatory drugs like indomethacin. The reduction in inflammatory markers highlights its potential as a therapeutic agent.

Antimicrobial Efficacy

In vitro tests showed that certain pyrazole derivatives exhibited higher antimicrobial activity than conventional antibiotics against resistant strains. This suggests that compounds like this compound could be valuable in combating antibiotic resistance.

Mechanism of Action

The mechanism of action of 3-ethoxy-1-ethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its anti-inflammatory action may involve the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Structural Comparison with Analogous Pyrazole Derivatives

Pyrazole derivatives vary significantly in biological activity and reactivity based on substituent type, position, and steric effects. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Molecular Features

| Compound Name | Molecular Formula | Substituents (Position) | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 3-Ethoxy-1-ethyl-1H-pyrazole-4-carboxylic acid | C8H12N2O3 | - Ethyl (N1), - Ethoxy (C3), - COOH (C4) | 184.20 | Balanced hydrophobicity and reactivity |

| 1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | C7H7F3N2O2 | - Ethyl (N1), - CF3 (C3), - COOH (C4) | 220.14 | Enhanced electron-withdrawing effects |

| 3-(Ethoxycarbonyl)-1H-pyrazole-4-carboxylic acid | C7H8N2O4 | - Ethoxycarbonyl (C3), - COOH (C4) | 184.15 | Ester functionality increases lipophilicity |

| 3-(4-Chlorophenyl)-4-ethyl-1H-pyrazole-5-carboxylic acid | C12H11ClN2O2 | - Ethyl (C4), - 4-Cl-Ph (C3), - COOH (C5) | 250.68 | Aromatic chlorophenyl enhances bioactivity |

Key Observations :

- Substituent Position: The position of the carboxylic acid group (C4 vs.

- Electron-Withdrawing Groups : Trifluoromethyl (CF3) substituents enhance metabolic stability but reduce solubility compared to ethoxy groups .

Key Insights :

- Anti-Inflammatory vs. Anticancer : The absence of aromatic rings in the target compound reduces DNA-binding capacity but favors anti-inflammatory pathways .

- Agrochemical Utility : Ethyl/ethoxy substitution patterns in the target compound improve soil persistence compared to CF3-containing analogs .

Biological Activity

3-Ethoxy-1-ethyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative recognized for its diverse biological activities, including antibacterial and anti-inflammatory properties. This compound's structure, characterized by a five-membered ring containing two nitrogen atoms, facilitates its interaction with various biological targets, making it a subject of interest in medicinal chemistry and agricultural applications.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of an ethoxy group and a carboxylic acid functional group enhances its reactivity and biological activity.

Research indicates that the biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate various biochemical pathways, leading to pharmacological effects such as:

- Inhibition of bacterial growth : The compound exhibits significant antibacterial properties, making it a potential candidate for developing new antibiotics.

- Anti-inflammatory effects : It has been shown to reduce inflammation through the inhibition of cyclooxygenases (COX), which are key enzymes in the inflammatory process.

Antibacterial Activity

In vitro studies have demonstrated that this compound effectively inhibits the growth of various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways.

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been evaluated using various models, including carrageenan-induced paw edema in rats. Results indicate that it significantly reduces swelling and pain, comparable to established anti-inflammatory drugs.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals variations in biological activity:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 1-Ethyl-1H-pyrazole-4-carboxylic acid | C7H8N2O2 | Simpler structure, fewer functional groups |

| Ethyl 4-(3-ethoxy-1-methylpyrazole) | C10H12N2O2 | Contains an ethyl group instead of an ethoxy group |

| 3-Ethoxy-1-methylpyrazole | C8H10N2O2 | Exhibits different biological activities |

| Ethyl 4-(3-methylpyrazole) | C9H10N2O2 | Known for antifungal properties |

Case Studies and Research Findings

Recent studies have further elucidated the potential therapeutic applications of this compound:

Q & A

Q. What are the established synthetic methodologies for 3-ethoxy-1-ethyl-1H-pyrazole-4-carboxylic acid?

Methodological Answer: Synthesis typically involves a multi-step approach:

Cyclocondensation : React ethyl acetoacetate with hydrazine derivatives to form the pyrazole core. For example, ethyl acetoacetate and phenylhydrazine yield 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate under basic conditions .

Alkylation/Ethoxylation : Introduce the ethyl and ethoxy groups via nucleophilic substitution. NaN₃ in DMF at 50°C facilitates regioselective substitution (e.g., azide introduction) .

Hydrolysis : Convert the ester to a carboxylic acid using NaOH in ethanol under reflux (85% yield) .

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclocondensation | Ethyl acetoacetate, DMF-DMA, phenylhydrazine | 75% | |

| Ester Hydrolysis | NaOH, ethanol, reflux | 85% |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : Pyrazole protons appear as singlets (δ 7.8–8.0 ppm), while ethoxy groups show quartets (δ 4.3 ppm) and triplets (δ 1.3 ppm) . Carboxylic acid protons are typically broad (δ 10–12 ppm).

- IR Spectroscopy : Strong C=O stretch at 1700–1720 cm⁻¹ and N-H stretch at 3200–3400 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 271 [M⁺] for analogous compounds) confirm molecular weight .

Q. Table 2: Example Spectroscopic Data

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR | δ 7.84 (s, pyrazole-H), 4.33 (q, OCH₂) | |

| IR | 1704 cm⁻¹ (C=O stretch) |

Q. What are the solubility properties of this compound in common solvents?

Methodological Answer: The ethoxy and ethyl groups enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) but reduce water solubility. Solubility testing should involve:

Gradient Solubility Assay : Dissolve 10 mg in 1 mL of solvent (e.g., methanol, ethyl acetate) with sonication.

HPLC Analysis : Monitor solubility via retention time shifts in different mobile phases .

Q. How is purification achieved post-synthesis?

Methodological Answer:

- Column Chromatography : Use silica gel with gradient elution (e.g., cyclohexane/ethyl acetate 0–30%) .

- Recrystallization : Ethanol or toluene at low temperatures yields high-purity crystals .

Advanced Research Questions

Q. How can regioselectivity be controlled during ethoxy/ethyl substitution?

Methodological Answer: Regioselectivity depends on:

- Catalyst Choice : K₂CO₃ promotes substitution at the 3-position in aryloxy derivatives .

- Temperature : Lower temperatures (0–25°C) favor kinetic control, reducing by-products .

- Protecting Groups : Temporarily block reactive sites (e.g., carboxylic acid as an ethyl ester) to direct substitution .

Q. What strategies resolve contradictions in reported biological activities?

Methodological Answer: Discrepancies arise from:

- Assay Variability : Standardize cell lines (e.g., RAW264.7 for anti-inflammatory assays) and dosages .

- Substituent Effects : Compare analogs (e.g., 3-chloro vs. 3-ethoxy derivatives) to isolate electronic impacts .

- In Silico Modeling : Use molecular docking to predict binding affinities with COX-2 or kinases .

Q. How do computational methods predict reactivity in nucleophilic substitutions?

Methodological Answer:

Q. What challenges arise during ester hydrolysis to the carboxylic acid?

Methodological Answer:

- Decarboxylation Risk : Use mild acidic conditions (e.g., HCl/THF) instead of strong bases to minimize degradation .

- By-Product Formation : Monitor via TLC (Rf shift from 0.6 to 0.2 in ethyl acetate) and purify via ion-exchange chromatography .

Q. How do electronic effects of substituents influence biological interactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.